molecular formula C8H8Br2O B2934239 (R)-2-Bromo-1-(4-bromophenyl)ethanol CAS No. 96855-38-8

(R)-2-Bromo-1-(4-bromophenyl)ethanol

Cat. No.: B2934239
CAS No.: 96855-38-8
M. Wt: 279.959
InChI Key: ZOCCHBFOKYCUST-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-2-Bromo-1-(4-bromophenyl)ethanol is an organic compound characterized by the presence of bromine atoms and a hydroxyl group attached to an ethyl chain. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Bromo-1-(4-bromophenyl)ethanol typically involves the use of 1-(4-bromophenyl)ethanol as a starting material. One method involves the use of lipase as a biological separation catalyst and acidic resin as a racemic catalyst . The reaction conditions are carefully controlled to ensure the desired enantiomer is obtained.

Industrial Production Methods

Industrial production methods for ®-2-Bromo-1-(4-bromophenyl)ethanol often involve large-scale synthesis using similar catalytic processes. The use of biocatalysts and racemic catalysts is common to achieve high yields and enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

®-2-Bromo-1-(4-bromophenyl)ethanol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced products.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include sodium amide (NaNH2), sodium hydride (NaH), and Grignard reagents (RMgBr) . Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

Major products formed from these reactions include various substituted phenyl ethanols, ketones, and aldehydes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

®-2-Bromo-1-(4-bromophenyl)ethanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-2-Bromo-1-(4-bromophenyl)ethanol involves its interaction with molecular targets through its hydroxyl and bromine functional groups. These interactions can lead to various biochemical pathways being activated or inhibited, depending on the specific context of its use .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

(1R)-2-bromo-1-(4-bromophenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Br2O/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4,8,11H,5H2/t8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOCCHBFOKYCUST-QMMMGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CBr)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@H](CBr)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Br2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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